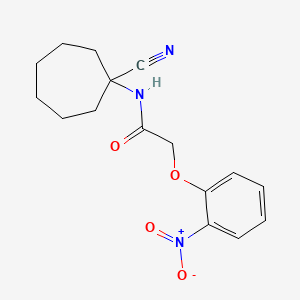
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as CC-3, and it is a member of the class of cycloheptanone derivatives. CC-3 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
CC-3 has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. CC-3 has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. CC-3 has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, CC-3 has been studied for its potential anticancer properties.
作用機序
The mechanism of action of CC-3 is not completely understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. CC-3 has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
CC-3 has been shown to have various biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. CC-3 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, CC-3 has been shown to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using CC-3 in lab experiments is its relatively simple synthesis method. CC-3 also has a high yield using the aforementioned methods. However, one limitation is that CC-3 has limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
For CC-3 include further studies on its mechanism of action and its potential applications in various areas of scientific research. Additionally, studies on the pharmacokinetics and toxicity of CC-3 are needed to determine its safety and efficacy as a potential therapeutic agent. Finally, the development of new synthesis methods for CC-3 may improve its yield and solubility, making it more useful for lab experiments.
合成法
CC-3 can be synthesized using various methods, including the reaction of 1-bromo-1-cycloheptanone with 2-nitrophenoxyacetic acid in the presence of a base. Another method involves the reaction of 2-nitrophenoxyacetic acid with cycloheptanone in the presence of a base and a dehydrating agent. The yield of CC-3 using these methods ranges from 50% to 70%.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c17-12-16(9-5-1-2-6-10-16)18-15(20)11-23-14-8-4-3-7-13(14)19(21)22/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXFNAJFWXLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



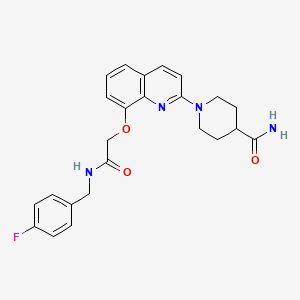
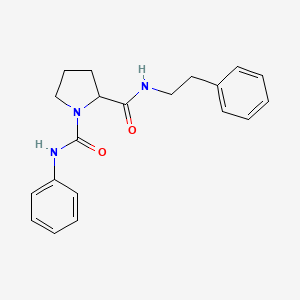
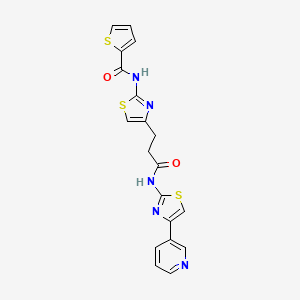
![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
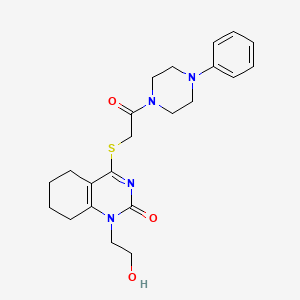
![3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854825.png)
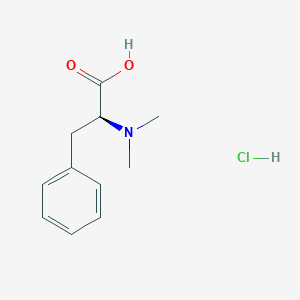
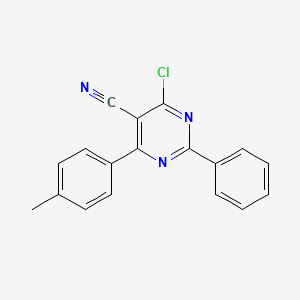
![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)
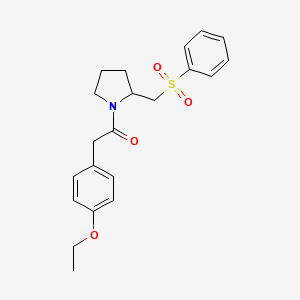
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)
